2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

X-ray crystallography Structural characterization Regioisomer confirmation

2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 138628-46-3) is a heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine bicyclic core with methyl substituents at the 2-, 5-, and 7-positions and a phenyl ring at the 3-position. Its molecular formula is C15H15N3 with a molecular weight of 237.30 g/mol, and it bears the MDL identifier MFCD00750794.

Molecular Formula C15H15N3
Molecular Weight 237.306
CAS No. 138628-46-3
Cat. No. B2700329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS138628-46-3
Molecular FormulaC15H15N3
Molecular Weight237.306
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
InChIInChI=1S/C15H15N3/c1-10-9-11(2)18-15(16-10)14(12(3)17-18)13-7-5-4-6-8-13/h4-9H,1-3H3
InChIKeyKOCNNZCICBXQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 138628-46-3): Structural Identity and Procurement-Relevant Baseline


2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 138628-46-3) is a heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine bicyclic core with methyl substituents at the 2-, 5-, and 7-positions and a phenyl ring at the 3-position . Its molecular formula is C15H15N3 with a molecular weight of 237.30 g/mol, and it bears the MDL identifier MFCD00750794 [1]. The compound has been the subject of dedicated structural characterization, including full assignment of 1H and 13C NMR spectra and X-ray crystallographic analysis [2]. It is commercially available as a research-grade chemical from suppliers including Sigma-Aldrich (AldrichCPR collection) and MolCore, typically at purities ≥97–98% [1].

Why Generic Substitution of 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine Fails: The Critical Role of Regiochemistry


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substituent position and pattern, with small changes in methylation or phenyl placement producing divergent biological and physicochemical profiles [1]. In the COX-2 inhibitor series, for example, 6,7-dimethyl substitution provided optimal activity, whereas substitution at the 5-position altered potency and PDE selectivity profiles in phosphodiesterase inhibitor programs [1][2]. The target compound bears a unique 2,5,7-trimethyl-3-phenyl arrangement that differentiates it from the more common 5,7-dimethyl-2-phenyl, 5,7-dimethyl-3-phenyl, or 2,5-dimethyl-3-phenyl regioisomers [3]. These positional differences directly impact lipophilicity (predicted LogP ~2.69–4.14 vs. alternative regioisomers) , crystallographic packing, and the compound's suitability as a derivatization scaffold—meaning generic substitution with a differently substituted analog cannot guarantee equivalent behavior in a given assay or synthetic route.

Quantitative Differential Evidence for 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine vs. In-Class Analogs


Experimentally Determined X-ray Crystal Structure vs. Absent or Predicted Structures for Common Analogs

2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has been fully characterized by single-crystal X-ray diffraction, with fully assigned 1H and 13C NMR spectra, providing unambiguous confirmation of its 2,5,7-trimethyl-3-phenyl regiochemistry [1]. The crystal structure was solved in the triclinic space group P¯1 with unit cell parameters a = 8.1954(13) Å, b = 9.8624(11) Å, c = 10.1916(12) Å, α = 66.138(9)°, β = 89.375(12)°, γ = 87.320(12)°, and final R-value of 0.0441 [1][2]. In contrast, common regioisomers such as 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine and 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine lack peer-reviewed, single-crystal X-ray structural data in the primary literature as of 2026, with structural information limited to computational predictions or powder diffraction [3].

X-ray crystallography Structural characterization Regioisomer confirmation

Distinct Regiochemistry Drives Different Predicted Lipophilicity vs. Closest Analogs

The predicted partition coefficient (ACD/LogP) for 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is 2.69, with a KOWWIN-estimated Log Kow of 4.14 . Its predicted LogD at both pH 5.5 and pH 7.4 is 3.02, with a bioconcentration factor (BCF) of 116 . In comparison, the regioisomer 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (different phenyl position) and 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (lacking the 2-methyl group) exhibit different predicted lipophilicities due to altered molecular shape and electron distribution [1]. The presence of three methyl groups (2-, 5-, and 7-positions) plus a 3-phenyl substituent distinguishes the target compound from analogs with only two methyl groups or different phenyl placement.

Lipophilicity ADME prediction Regioisomer comparison

TAAR1 Agonist Activity of a 6-Substituted Derivative vs. Parent Compound Baseline

A 6-substituted derivative of 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine—specifically N-[4-(4-ethyl-1-piperazinyl)phenyl]-3-(2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide (BDBM96820)—was evaluated in a fluorescence-based cell-based high-throughput dose-response assay for human trace amine-associated receptor 1 (TAAR1) agonism and demonstrated an EC50 of 12,489 nM [1]. The same derivative showed EC50 and IC50 values >29,900 nM against the human guanine nucleotide-binding protein subunit alpha-15 (GNA15), indicating selectivity for TAAR1 over this counter-screen target [2]. The parent compound (unsubstituted at the 6-position) serves as the scaffold from which this activity was derived, and the availability of its X-ray crystal structure enables structure-guided optimization at the 6-position [3].

TAAR1 GPCR screening Derivatization potential

Sigma-Aldrich AldrichCPR Unique Chemical Designation vs. Bulk Catalog Compounds

Sigma-Aldrich lists 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine under its AldrichCPR (Chemical Procurement Resource) collection as a unique chemical provided specifically to early discovery researchers [1]. Sigma-Aldrich explicitly notes that it does not collect analytical data for this product and sells it 'AS-IS' without warranties of merchantability or fitness for a particular purpose [1]. This contrasts with common pyrazolo[1,5-a]pyrimidine building blocks such as 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, which may be available through multiple vendors with certificate-of-analysis documentation. The AldrichCPR designation implies that this particular regioisomer is considered a non-standard, specialty item warranting procurement directly from Sigma-Aldrich's curated collection.

Chemical sourcing Unique chemical collection Early discovery

Zero Hydrogen Bond Donors and Low Polar Surface Area Differentiate This Scaffold for CNS Drug Design

2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine possesses zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), a topological polar surface area (TPSA) of 30 Ų, and only one freely rotatable bond . These values fall within the optimal range for CNS drug candidates (typically HBD ≤ 3, TPSA ≤ 90 Ų) [1]. In comparison, many biologically active pyrazolo[1,5-a]pyrimidine derivatives in the COX-2 or kinase inhibitor literature bear additional polar substituents (sulfonamides, carboxylates, amides) that increase HBD count and TPSA, potentially reducing passive CNS penetration. The minimal substitution pattern of the target compound preserves the core scaffold's intrinsic CNS-favorable physicochemical properties.

CNS drug design Physicochemical profiling Blood-brain barrier permeability

Class-Level SAR Shows 2,5,7-Trimethyl Substitution Diverges from Optimal COX-2 and PDE Inhibitory Patterns

Published SAR for pyrazolo[1,5-a]pyrimidines demonstrates that substituent position critically determines target potency and selectivity. In COX-2 inhibitor optimization, the 6,7-dimethyl substitution pattern (as in compound 10f: 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) provided the most potent and selective COX-2 inhibition (IC50 < 10 nM) [1]. In phosphodiesterase 2A (PDE2A) inhibitors, substitution at the 5-position of the pyrazolo[1,5-a]pyrimidine core resulted in a 5- to 10-fold loss in potency and decreased PDE selectivity [2]. The target compound's 2,5,7-trimethyl-3-phenyl arrangement places methyl groups at positions that differ from both the optimal COX-2 pattern (which requires 6,7-disubstitution) and the PDE-sensitive 5-position, suggesting a differentiated target selectivity profile that may be advantageous for targets where COX-2 or PDE activity is undesired.

Structure-activity relationship COX-2 inhibition Kinase selectivity

Optimal Research and Industrial Applications for 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Structure-Based Drug Design Requiring Experimentally Validated Scaffold Geometry

Programs employing X-ray crystallography, molecular docking, or structure-based virtual screening benefit from the experimentally determined crystal structure of 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine [1]. Unlike regioisomeric analogs that lack deposited single-crystal structures, this compound provides unambiguous atomic coordinates (triclinic P¯1, R = 0.0441) that can be directly used for pharmacophore modeling, fragment growing, or scaffold hopping exercises [1][2]. The fully assigned 1H and 13C NMR spectra further support analytical method development and compound identity verification in medicinal chemistry workflows [1].

CNS-Targeted Fragment-Based Drug Discovery Leveraging Favorable Physicochemical Properties

With zero hydrogen bond donors, a TPSA of 30 Ų, and only one rotatable bond, 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine falls within optimal CNS drug-likeness parameters [1]. Its predicted LogD of 3.02 at physiological pH [1] supports passive membrane permeability, making it suitable as a fragment or minimal scaffold for CNS target programs. In contrast, more polar pyrazolo[1,5-a]pyrimidine derivatives optimized for peripheral targets (e.g., COX-2 inhibitors with sulfonyl groups) carry higher TPSA and HBD counts that may limit brain penetration [2].

GPCR Agonist Screening Cascades Starting from the 2,5,7-Trimethyl-3-phenyl Core

The demonstrated TAAR1 agonist activity (EC50 = 12,489 nM) of a 6-substituted derivative [1] establishes that the 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine core is a viable scaffold for GPCR ligand discovery. Researchers can procure the parent compound, confirm identity via the published X-ray and NMR data [2], and pursue parallel derivatization at the 6-position to explore structure-activity relationships across aminergic GPCR targets, using the TAAR1/GNA15 selectivity data (≥2.4-fold) as a benchmark for target engagement specificity [1].

Chemical Biology Probe Development Requiring a Defined, Non-Polypharmacological Starting Point

SAR evidence from the pyrazolo[1,5-a]pyrimidine class indicates that the 2,5,7-trimethyl-3-phenyl substitution pattern is structurally divergent from pharmacophores optimized for COX-2 inhibition (which require 6,7-disubstitution) [1] and PDE2A inhibition (where 5-substitution reduces potency 5- to 10-fold) [2]. This suggests the scaffold may exhibit reduced off-target activity at these common anti-targets, making it a cleaner starting point for chemical probe development. The unique AldrichCPR designation [3] and availability of definitive structural characterization [4] further support its selection for probe chemistry where compound identity and scaffold novelty are paramount.

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